Cas no 97985-66-5 (3-(3-bromophenyl)prop-2-enal)

3-(3-브로모페닐)프롭-2-엔알은 분자식 C9H7BrO를 가지는 할로겐화 벤질리덴 유도체입니다. 이 화합물은 페닐 고리에 ��로모 치환기가 위치한 α,β-불포화 알데하이드로, 전자 결핍성 알켄과 알데하이드기라는 두 가지 특징적인 반응성 기능기를 동시에 보유하고 있습니다. 이러한 구조적 특성으로 인해 Michael addition, Wittig reaction, 환화 반응 등 다양한 유기 합성 반응에서 높은 반응성을 나타내는 우수한 중간체입니다. 특히, 3번 위치의 브로모 원자는 추가적인 교차 결합 반응을 위한 핵심 sites를 제공하여, 의약품 후보체나 정밀 화학물질 합성에 있어 구조적 다양화를 위한 핵심 구성 요소로 활용됩니다. 주로 고부가가치 화합물의 골격을 구축하는 데 필수적인 역할을 합니다.
3-(3-bromophenyl)prop-2-enal structure
3-(3-bromophenyl)prop-2-enal structure
Product Name:3-(3-bromophenyl)prop-2-enal
CAS 번호:97985-66-5
MF:C9H7BrO
메가와트:211.055281877518
MDL:MFCD00996500
CID:61925
PubChem ID:5823756
Update Time:2025-09-22

3-(3-bromophenyl)prop-2-enal 화학적 및 물리적 성질

이름 및 식별자

    • (E)-3-(3-Bromophenyl)acrylaldehyde
    • trans-3-Bromocinnamaldehyde
    • (E)-3-(3-Bromophenyl)-2-propenal
    • 3-(3-BROMOPHENYL)ACRYLALDEHYDE
    • 3-Bromocinnamaldehyde
    • m-Bromzimtaldehyd
    • (2E)-3-(3-bromophenyl)prop-2-enal
    • 3-(3-Bromophenyl)propenal
    • AMBZ0232
    • QICJGJJHIQBWJR-DUXPYHPUSA-N
    • (E)-3-(3-Bromo-phenyl)-propenal
    • FCH2575977
    • FCH1317924
    • AM85992
    • AX8137262
    • AX8078358
    • ST2410347
    • AB0022448
    • W3315
    • Z3561
    • 985B665
    • (2E)-3-(3-Bromophenyl)-2-propenal (ACI)
    • 2-Propenal, 3-(3-bromophenyl)-, (E)- (ZCI)
    • (E)-3-Bromocinnamaldehyde
    • 3-(3-bromophenyl)prop-2-enal
    • 2-Propenal, 3-(3-bromophenyl)-, (2E)-
    • 97985-66-5
    • SCHEMBL1191454
    • AKOS005133595
    • XDA98566
    • 15185-59-8
    • MFCD00996500
    • 3-(3-Bromophenyl)-2-propenal; m-Bromocinnamaldehyde
    • (E)-3-(3-bromophenyl)prop-2-enal
    • EN300-1246896
    • J-501887
    • BS-52020
    • MDL: MFCD00996500
    • 인치: 1S/C9H7BrO/c10-9-5-1-3-8(7-9)4-2-6-11/h1-7H/b4-2+
    • InChIKey: QICJGJJHIQBWJR-DUXPYHPUSA-N
    • 미소: C(/C1C=CC=C(Br)C=1)=C\C=O

계산된 속성

  • 정밀분자량: 209.96800
  • 동위원소 질량: 209.96803g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 1
  • 중원자 수량: 11
  • 회전 가능한 화학 키 수량: 2
  • 복잡도: 154
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 1
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 17.1
  • 소수점 매개변수 계산 참조값(XlogP): 2.5

실험적 성질

  • 밀도: 1.466
  • 비등점: 309.7 °C at 760 mmHg
  • 플래시 포인트: 309.7 °C at 760 mmHg
  • PSA: 17.07000
  • LogP: 2.66120

3-(3-bromophenyl)prop-2-enal 보안 정보

  • 신호어:Warning
  • 피해 선언: H302
  • 경고성 성명: P280-P305+P351+P338
  • 저장 조건:Inert atmosphere,Store in freezer, under -20°C

3-(3-bromophenyl)prop-2-enal 세관 데이터

  • 세관 번호:2913000090
  • 세관 데이터:

    ?? ?? ??:

    2913000090

    개요:

    2913000090 제2912항에 열거된 제품의 기타 파생물[할로겐화, 술폰화, 아질기 또는 아질기 파생물을 가리킨다].부가가치세: 17.0%?? ???:9.0% ?? ??: 없음??? ??:5.5% ????:30.0%

    ?? ??:

    ?? ??, ?? ??, 사용

    요약:

    HS: 2913000090 제2912류 제품의 할로겐세대, 술폰화, 질화 또는 아질화 파생물 교육관세: 17.0% 세금환급률: 9.0%?? ??:none Most favored nation tariff:5.5% General tariff:30.0%

3-(3-bromophenyl)prop-2-enal 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
Alichem
A019110112-5g
(E)-3-(3-Bromophenyl)acrylaldehyde
97985-66-5 95%
5g
$826.20 2023-08-31
Alichem
A019110112-10g
(E)-3-(3-Bromophenyl)acrylaldehyde
97985-66-5 95%
10g
$870.26 2023-08-31
Alichem
A019110112-25g
(E)-3-(3-Bromophenyl)acrylaldehyde
97985-66-5 95%
25g
$1579.00 2023-08-31
abcr
AB449550-250 mg
3-(3-Bromophenyl)acrylaldehyde, 95%; .
97985-66-5 95%
250MG
€163.90 2022-03-24
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-RI601-1g
3-(3-bromophenyl)prop-2-enal
97985-66-5 95+%
1g
1351.0CNY 2021-07-14
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-RI601-50mg
3-(3-bromophenyl)prop-2-enal
97985-66-5 95+%
50mg
216.0CNY 2021-07-14
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-RI601-200mg
3-(3-bromophenyl)prop-2-enal
97985-66-5 95+%
200mg
508.0CNY 2021-07-14
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-RI601-5g
3-(3-bromophenyl)prop-2-enal
97985-66-5 95+%
5g
4054.0CNY 2021-07-14
abcr
AB449550-1g
3-(3-Bromophenyl)acrylaldehyde, 95%; .
97985-66-5 95%
1g
€309.50 2025-08-06
Enamine
EN300-1246896-0.05g
3-(3-bromophenyl)prop-2-enal
97985-66-5
0.05g
$660.0 2023-06-08

3-(3-bromophenyl)prop-2-enal 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Oxygen Catalysts: 2,2′-Dipyridyl disulfide Solvents: Acetone ;  18 h, rt
참조
Regioselective Disulfide-Catalyzed Photocatalytic Oxidative Cleavage of 1-Arylbutadienes to Cinnamaldehydes
Fernandes, Rodney A. ; Kumar, Praveen; Bhowmik, Amit; Gorve, Dnyaneshwar A., Organic Letters, 2022, 24(19), 3435-3439

합성 방법 2

반응 조건
1.1 Reagents: Oxygen ,  Ferric sulfate hydrate Solvents: Acetonitrile ,  Water ;  rt → 45 °C; 21 h, 45 °C
참조
Iron(III)/O2-Mediated Regioselective Oxidative Cleavage of 1-Arylbutadienes to Cinnamaldehydes
Bhowmik, Amit; Fernandes, Rodney A., Organic Letters, 2019, 21(22), 9203-9207

합성 방법 3

반응 조건
1.1 Reagents: Dipyridinium dichromate Solvents: Dichloromethane ;  24 h, 25 °C
참조
Highly Enantioselective Synthesis of Functionalized Glutarimide Using Oxidative N-Heterocyclic Carbene Catalysis: A Formal Synthesis of (-)-Paroxetine
Porey, Arka; Santra, Surojit; Guin, Joyram, Journal of Organic Chemistry, 2019, 84(9), 5313-5327

합성 방법 4

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Water ;  25 °C; overnight, rt
1.2 Reagents: Acetic acid Solvents: Water ;  neutralized, rt
참조
Production of myxopyronin and its derivatives by mutasynthesis employing a genetically modified myxopyronin genes
, World Intellectual Property Organization, , ,

합성 방법 5

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  rt
참조
Synthesis of N-Vinyl Cinnamaldehyde Nitrones through Atropisomeric Quinoxaline-Derived N,N,O-Ligand-Promoted Chan-Lam Reaction
Chen, Hao; Wei, Cui; Pang, Guang-Li; Liang, Cui; Mo, Dong-Liang ; et al, Organic Letters, 2022, 24(32), 6013-6017

합성 방법 6

반응 조건
1.1 -
1.2 Reagents: Diisobutylaluminum hydride
1.3 Reagents: Manganese oxide (MnO2)
참조
Secondary amine-catalyzed [3 + 3] benzannulation to access polysubstituted benzenes through iminium activation
Jiang, Lin; Li, Hang; Zhou, Jiang-Feng; Yuan, Ming-Wei; Li, Hong-Li; et al, Synthetic Communications, 2018, 48(3), 336-343

합성 방법 7

반응 조건
1.1 Solvents: Toluene ;  50 °C
참조
Synergistic catalysis: cis-cyclopropanation of benzoxazoles
Meazza, Marta; Light, Mark E.; Mazzanti, Andrea; Rios, Ramon, Chemical Science, 2016, 7(2), 984-988

합성 방법 8

반응 조건
참조
One-Pot, Four-Step Organocatalytic Asymmetric Synthesis of Functionalized Nitrocyclopropanes
Zaghi, Anna; Bernardi, Tatiana; Bertolasi, Valerio; Bortolini, Olga; Massi, Alessandro; et al, Journal of Organic Chemistry, 2015, 80(18), 9176-9184

합성 방법 9

반응 조건
1.1 Reagents: Manganese oxide (MnO2) Solvents: Hexane ,  Ethyl acetate ;  1 - 4 h, rt
참조
Titanium-Catalyzed Intermolecular Hydroaminoalkylation of Conjugated Dienes
Preuss, Till; Saak, Wolfgang; Doye, Sven, Chemistry - A European Journal, 2013, 19(12), 3833-3837

합성 방법 10

반응 조건
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  rt
참조
Emission Wavelength Prediction of a Full-Color-Tunable Fluorescent Core Skeleton, 9-Aryl-1,2-dihydropyrrolo[3,4-b]indolizin-3-one
Kim, Eunha; Koh, Minseob; Lim, Byung Joon; Park, Seung Bum, Journal of the American Chemical Society, 2011, 133(17), 6642-6649

합성 방법 11

반응 조건
1.1 Reagents: p-Toluenesulfonic acid ,  Oxygen Catalysts: tert-Butyl nitrite ,  Bis(benzonitrile)dichloropalladium Solvents: tert-Butanol ,  Mesitylene ;  8 h, 1 atm, 25 °C
1.2 Solvents: Water ;  25 °C
참조
Dehydrogenative Synthesis of Linear α,β-Unsaturated Aldehydes with Oxygen at Room Temperature Enabled by tBuONO
Wang, Mei-Mei; Ning, Xiao-Shan; Qu, Jian-Ping; Kang, Yan-Biao, ACS Catalysis, 2017, 7(6), 4000-4003

합성 방법 12

반응 조건
1.1 Reagents: Tempo Catalysts: 1,10-Phenanthroline ,  Iron chloride (FeCl3) Solvents: Chlorobenzene ;  12 h, 120 °C
참조
Iron-Catalyzed α,β-Dehydrogenation of Carbonyl Compounds
Zhang, Xiao-Wei; Jiang, Guo-Qing; Lei, Shu-Hui; Shan, Xiang-Huan; Qu, Jian-Ping ; et al, Organic Letters, 2021, 23(5), 1611-1615

합성 방법 13

반응 조건
1.1 Solvents: Toluene ;  overnight, 80 °C
참조
Potent inhibition of nicotinamide N-methyltransferase by alkene-linked bisubstrate mimics bearing electron deficient aromatics
Gao, Yongzhi; van Haren, Matthijs J. ; Buijs, Ned; Innocenti, Paolo; Zhang, Yurui; et al, Journal of Medicinal Chemistry, 2021, 64(17), 12938-12963

합성 방법 14

반응 조건
1.1 Reagents: Cesium carbonate Catalysts: Copper oxide (CuO) (supported on magnesium exchanged zeolite-Y) Solvents: Ethanol ;  10 h, 100 °C
참조
Dehydrogenation of ethanol over CuO-Mg-Y for cross-aldol condensation with aryl aldehydes
Biswas, Subir; Baruah, Manash J.; Gogoi, Gautam; Hoque, Nazimul; Lee, Seonghwan; et al, Microporous and Mesoporous Materials, 2022, 336,

합성 방법 15

반응 조건
1.1 Solvents: Tetrahydrofuran ;  16 h, 70 °C
참조
Enantioselective conjugate addition of malonates to α,β-unsaturated aldehydes catalysed by 4-oxalocrotonate tautomerase
Yu, Ming-Zhu; Chen, Kai-Yue; Zhang, Yi-Bin; Zhang, Chang-Xuan; Xiang, Zheng, Organic & Biomolecular Chemistry, 2023, 21(10), 2086-2090

합성 방법 16

반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  rt; 92 h, rt
참조
Visible-light excitation of iminium ions enables the enantioselective catalytic β-alkylation of enals
Silvi, Mattia; Verrier, Charlie; Rey, Yannick P.; Buzzetti, Luca; Melchiorre, Paolo, Nature Chemistry, 2017, 9(9), 868-873

합성 방법 17

반응 조건
1.1 Reagents: 1,1,1,3,3,3-Hexafluoro-2-propanol ,  Water Solvents: Acetonitrile ;  rt
참조
Electrochemical Formation of Cinnamaldehyde by the Electrolyte System N,N-Diisopropylethylamine and 1,1,1,3,3,3-Hexafluoropropan-2-ol
Imada, Yasushi; Okada, Yohei; Chiba, Kazuhiro, ChemElectroChem, 2020, 7(7), 1619-1622

합성 방법 18

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Water ;  25 °C; overnight, 25 °C
1.2 Reagents: Acetic acid ;  neutralized
참조
Advanced Mutasynthesis Studies on the Natural α-Pyrone Antibiotic Myxopyronin from Myxococcus fulvus
Sahner, J. Henning; Sucipto, Hilda; Wenzel, Silke C.; Groh, Matthias; Hartmann, Rolf W.; et al, ChemBioChem, 2015, 16(6), 946-953

합성 방법 19

반응 조건
1.1 Solvents: Dichloromethane ;  rt
참조
Palladium-Catalyzed [5 + 2] Annulation of Vinylethylene Carbonates with Barbiturate-Derived Alkenes
Gao, Xing ; Zhu, Dongyu; Chen, Yuehua; Deng, Hao; Jiang, Feng; et al, Organic Letters, 2020, 22(18), 7158-7163

합성 방법 20

반응 조건
1.1 Reagents: Piperidine Solvents: Acetic acid ;  rt; 2.5 min
1.2 Reagents: Triethylamine ,  Ethyl chloroformate Solvents: Tetrahydrofuran ;  -7 °C; 1 h, -7 °C; -7 °C → rt
1.3 Reagents: Methanol ,  Sodium borohydride ;  0 °C; 12 h, 25 °C
1.4 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ;  12 h, 25 °C
참조
De novo synthesis of functionalized 1,3-enynes and extended conjugated molecular systems
Rao, Maddali L. N.; Dasgupta, Priyabrata; Murty, Venneti N., RSC Advances, 2015, 5(32), 24834-24845

3-(3-bromophenyl)prop-2-enal Raw materials

3-(3-bromophenyl)prop-2-enal Preparation Products

3-(3-bromophenyl)prop-2-enal 공급 업체

Amadis Chemical Company Limited
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:97985-66-5)3-(3-bromophenyl)prop-2-enal
주문 번호:A1198558
인벤토리 상태:in Stock
재다:1g/5g
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 02:37
가격 ($):180.0/459.0
Email:sales@amadischem.com

3-(3-bromophenyl)prop-2-enal 관련 문헌

추천 공급업체
Amadis Chemical Company Limited
(CAS:97985-66-5)3-(3-bromophenyl)prop-2-enal
A1198558
순결:99%/99%
재다:1g/5g
가격 ($):180.0/459.0
Email